N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)-3-(naphthalen-1-yl)propanamide
Description
This compound features a naphthalen-1-yl propanamide core linked to a 2,5-dioxopyrrolidin-1-yl ethoxyethyl side chain. The 2,5-dioxopyrrolidin-1-yl group is a reactive ester, analogous to N-hydroxysuccinimide (NHS) esters, which are widely used in bioconjugation and drug delivery systems due to their ability to form stable amide bonds with amines under mild conditions .
Properties
IUPAC Name |
N-[2-[2-(2,5-dioxopyrrolidin-1-yl)ethoxy]ethyl]-3-naphthalen-1-ylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O4/c24-19(9-8-17-6-3-5-16-4-1-2-7-18(16)17)22-12-14-27-15-13-23-20(25)10-11-21(23)26/h1-7H,8-15H2,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKANEEIZXADVFJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)CCOCCNC(=O)CCC2=CC=CC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)-3-(naphthalen-1-yl)propanamide is a complex organic compound that has gained attention in medicinal chemistry due to its unique structure and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound features a pyrrolidinone ring , an ethoxyethyl chain , and a naphthalenyl group . Its molecular formula is , and it has a molecular weight of 368.39 g/mol. The structural complexity suggests multiple points of interaction with biological targets, making it a candidate for therapeutic applications.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₂₄N₂O₆ |
| Molecular Weight | 368.39 g/mol |
| IUPAC Name | N-[2-[2-(2,5-dioxopyrrolidin-1-yl)ethoxy]ethyl]-3-(naphthalen-1-yl)propanamide |
| CAS Number | 2309748-93-2 |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors involved in various physiological processes. The compound's structure allows it to modulate the activity of these targets, potentially leading to therapeutic effects.
Pharmacological Effects
Research indicates that compounds related to this structure exhibit significant anticonvulsant activity . A study on hybrid compounds derived from similar structures demonstrated that several derivatives showed protective effects in seizure models, indicating potential use in treating epilepsy .
Table 2: Summary of Anticonvulsant Activity
| Compound | ED50 (MES) | ED50 (scPTZ) | Safety Profile |
|---|---|---|---|
| Compound 4 | 67.65 mg/kg | 42.83 mg/kg | Better than Valproic Acid |
| Compound 8 | 54.90 mg/kg | 50.29 mg/kg | Comparable to Ethosuximide |
| Compound 20 | - | 47.39 mg/kg | - |
Case Studies
- Anticonvulsant Screening : In a study evaluating new hybrid anticonvulsant agents, compounds derived from the pyrrolidinone framework were tested in mice using electroshock and pentylenetetrazole models. The results indicated that several compounds provided significant protection against seizures, with some showing better safety profiles compared to established antiepileptic drugs .
- Metabolic Stability : Another study highlighted the metabolic stability of certain derivatives when tested with human liver microsomes, demonstrating minimal metabolic change and no significant interaction with cytochrome P450 isoforms, which is crucial for drug development .
Scientific Research Applications
Chemical Properties and Structure
The compound features a dioxopyrrolidine core and includes multiple ethoxy groups and a naphthalene moiety. Its molecular formula is with a molecular weight of approximately 356.41 g/mol. The structural complexity contributes to its unique reactivity and interaction with biological systems.
Anticonvulsant Activity
Research has indicated that derivatives of dioxopyrrolidine exhibit significant anticonvulsant properties. For instance, compounds structurally related to N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)-3-(naphthalen-1-yl)propanamide have demonstrated efficacy in seizure models. A study highlighted the effectiveness of similar pyrrolidine derivatives in two widely used animal seizure models: the maximal electroshock (MES) test and the psychomotor 6 Hz seizure model, suggesting potential use in treating epilepsy .
Antioxidant Properties
The compound's antioxidant capabilities have been evaluated using methods such as the DPPH radical scavenging assay. Pyrrolidine derivatives are known for their ability to neutralize free radicals, which may contribute to their therapeutic potential in oxidative stress-related conditions .
Drug Delivery Systems
The azido functionalities present in the compound allow for click chemistry applications, facilitating bioorthogonal labeling and targeted drug delivery systems. This property is particularly valuable for developing novel therapeutic agents that require precise delivery mechanisms .
Case Study 1: Anticonvulsant Efficacy
A focused study examined a set of new pyrrolidine-2,5-diones as broad-spectrum hybrid anticonvulsants. One of the compounds showed high efficacy with an ED50 of 79.5 mg/kg in the MES test and 22.4 mg/kg in the 6 Hz model, indicating strong potential for further development into effective anticonvulsant therapies .
Case Study 2: Antioxidant Activity Assessment
Another study utilized the DPPH method to assess the antioxidant activity of pyrrolidine derivatives similar to this compound. Results indicated that specific modifications could significantly enhance radical scavenging activity, positioning these compounds as candidates for further research in oxidative stress mitigation .
Summary of Applications
| Application Area | Description |
|---|---|
| Anticonvulsant Activity | Demonstrated efficacy in seizure models; potential for epilepsy treatment |
| Antioxidant Properties | Effective in scavenging free radicals; potential applications in oxidative stress therapies |
| Drug Delivery Systems | Utilizes click chemistry for targeted delivery; enhances precision in therapeutic applications |
Comparison with Similar Compounds
Bis(2-(2-(2-(3-((2,5-Dioxopyrrolidin-1-yl)oxy)-3-oxopropoxy)ethoxy)ethoxy)ethyl) C60–malonate ()
Structural Similarities :
- Contains the 2,5-dioxopyrrolidin-1-yl reactive ester group.
- Uses ethoxyethyl chains as spacers, enhancing solubility and flexibility.
Key Differences :
- The target compound has a naphthalene aromatic system, whereas this analog incorporates a C60 fullerene-malonate core.
- Applications: The fullerene derivative is designed for photodynamic therapy or nanotechnology applications, leveraging fullerene’s electron-accepting properties. In contrast, the naphthalene-containing compound may prioritize hydrophobic interactions in biological systems .
Synthesis :
Both compounds utilize NHS/DCClinkers for activating carboxyl groups. However, the fullerene derivative requires multi-step ethoxyethyl chain elongation, which may reduce yield compared to the simpler naphthalene propanamide synthesis .
N-[(2-Methoxyethyl) Methylcarbamoyl]-methyl-2-naphthalen-1-ylacetamide ()
Structural Similarities :
- Shares the naphthalen-1-yl group and amide backbone.
Key Differences :
- Replaces the 2,5-dioxopyrrolidin-1-yl ethoxyethyl side chain with a methoxyethyl methylcarbamoyl group.
- The absence of a reactive ester limits its utility in conjugation chemistry but may enhance stability in aqueous environments.
Pyrrolidine Derivatives from Commercial Catalogs ()
Example Compound: 2,5-Dioxopyrrolidin-1-yl 3-(2-(2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)ethoxy)ethoxy)propanoate
Structural Similarities :
- Features dual 2,5-dioxopyrrolidin-1-yl groups for enhanced reactivity.
- Ethoxyethyl spacers mirror the target compound’s design.
Key Differences :
- Lacks the naphthalene moiety, instead using a propanoate ester. This reduces aromatic interactions but increases solubility in polar solvents.
Research Implications and Gaps
- Reactivity : The 2,5-dioxopyrrolidin-1-yl group in the target compound likely offers faster conjugation kinetics than traditional NHS esters, but hydrolysis rates in physiological conditions need empirical validation .
- Biological Activity : Naphthalene’s role in enhancing blood-brain barrier penetration (e.g., in neuroactive compounds) is suggested by structurally related impurities in , though direct data for the target compound is absent .
- Synthetic Optimization : Higher yields in ’s carbamoyl analog suggest that replacing reactive esters with stable groups improves process efficiency, albeit at the cost of functionality .
Q & A
Basic: What is the recommended synthetic route for N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)-3-(naphthalen-1-yl)propanamide, and how are critical reaction conditions optimized?
Methodological Answer:
The synthesis involves multi-step reactions, including amide coupling and ether bond formation. A plausible approach is:
Naphthalene Intermediate Synthesis : React 1-naphthol with propargyl bromide under basic conditions (K₂CO₃, DMF) to form (prop-2-yn-1-yloxy)naphthalene analogs, monitored by TLC .
Amide Formation : Use chloroacetyl chloride with aniline derivatives in dichloromethane (DCM) and triethylamine (TEA) to synthesize 2-chloro-N-phenylacetamides. Reaction progress is tracked via TLC, and products are isolated via solvent extraction .
Click Chemistry : Perform copper-catalyzed azide-alkyne cycloaddition (CuAAC) between the alkyne-functionalized naphthalene and azide intermediates (e.g., 2-azido-N-phenylacetamides). Optimize catalyst loading (10 mol% Cu(OAc)₂) and solvent (t-BuOH:H₂O, 3:1) for regioselective triazole formation .
Key Conditions : Maintain inert atmosphere, monitor pH for amide stability, and use TLC (hexane:ethyl acetate, 8:2) to confirm completion .
Basic: Which spectroscopic techniques are essential for structural confirmation, and what diagnostic peaks should researchers prioritize?
Methodological Answer:
IR Spectroscopy : Identify key functional groups:
- C=O stretch (~1670 cm⁻¹) for the propanamide and dioxopyrrolidinyl moieties.
- N-H stretch (~3260 cm⁻¹) for amide bonds.
- Triazole C-N stretch (~1300 cm⁻¹) if applicable .
NMR Analysis :
- ¹H NMR : Look for naphthalene aromatic protons (δ 7.2–8.5 ppm), ethoxyethyl methylene protons (δ 3.5–4.5 ppm), and dioxopyrrolidinyl protons (δ 2.5–3.5 ppm).
- ¹³C NMR : Confirm carbonyl carbons (C=O, δ ~165–170 ppm) and quaternary carbons in the naphthalene ring .
HRMS : Validate molecular ion peaks (e.g., [M+H]⁺) with <5 ppm error .
Advanced: How can researchers optimize the CuAAC reaction to minimize byproducts in triazole-containing analogs?
Methodological Answer:
Catalyst Screening : Test Cu(I) vs. Cu(II) sources (e.g., CuI, CuSO₄·NaAsc) to improve regioselectivity and reduce oxidative byproducts.
Solvent Optimization : Use polar aprotic solvents (e.g., t-BuOH:H₂O) to enhance solubility of azide/alkyne intermediates .
Temperature Control : Conduct reactions at 25–40°C to balance reaction rate and side-product formation.
Post-Reaction Quenching : Add crushed ice to terminate the reaction, followed by ethyl acetate extraction and brine washing to remove residual copper .
Byproduct Analysis : Use HPLC-PDA to detect unreacted azides/alkynes and column chromatography (silica gel, ethyl acetate/hexane gradient) for purification .
Advanced: What strategies resolve contradictions in biological activity data for naphthalene-propanamide derivatives?
Methodological Answer:
Assay Standardization :
- Use positive controls (e.g., known kinase inhibitors) and replicate experiments ≥3 times to address variability .
Structural-Activity Relationship (SAR) Studies :
- Systematically modify substituents on the naphthalene ring and propanamide chain. For example, introduce electron-withdrawing groups (e.g., -NO₂) to assess cytotoxicity changes .
Data Cross-Validation :
- Compare in vitro results (e.g., enzyme inhibition IC₅₀) with computational docking studies (Autodock Vina) to validate binding modes .
Statistical Analysis :
- Apply ANOVA or t-tests to determine significance between biological replicates .
Intermediate: What impurities are commonly observed during synthesis, and how are they separated?
Methodological Answer:
Common Impurities :
- Unreacted starting materials (e.g., 1-naphthol, residual azides).
- Hydrolysis byproducts (e.g., carboxylic acids from amide cleavage).
Separation Methods :
- Recrystallization : Use ethanol or ethyl acetate/hexane mixtures to isolate crystalline products .
- Column Chromatography : Employ silica gel with gradients of ethyl acetate/hexane (10–50%) for polar impurities .
- HPLC : Utilize C18 columns (acetonitrile/water + 0.1% TFA) to resolve non-crystalline byproducts .
Advanced: How does the dioxopyrrolidinyl moiety influence the compound’s stability under varying storage conditions?
Methodological Answer:
Stability Challenges :
- The dioxopyrrolidinyl group is hygroscopic and prone to hydrolysis in aqueous environments.
Storage Recommendations :
Accelerated Degradation Studies :
- Expose the compound to 40°C/75% RH for 4 weeks and analyze via HPLC for degradation products (e.g., ring-opened succinimide derivatives) .
Formulation Strategies :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
